molecular formula C7H3Br2F3O3S B2737200 2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol CAS No. 432-79-1

2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol

Cat. No.: B2737200
CAS No.: 432-79-1
M. Wt: 383.96
InChI Key: LRXOBNZRJNFHRO-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol is a chemical compound with the molecular formula C7H3Br2F3O3S and a molecular weight of 383.97 g/mol . It is also known by its synonym, 3,5-Dibromo-4-hydroxyphenyl trifluoromethyl sulfone . This compound is characterized by the presence of bromine, fluorine, and sulfonyl groups attached to a phenol ring, making it a unique and versatile molecule in various chemical applications.

Chemical Reactions Analysis

2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol involves its interaction with molecular targets and pathways in biological systems. The bromine and sulfonyl groups play a crucial role in its reactivity and interaction with enzymes and receptors . The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2,6-dibromo-4-(trifluoromethylsulfonyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O3S/c8-4-1-3(2-5(9)6(4)13)16(14,15)7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXOBNZRJNFHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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